HIV-1 protease-IN-12

HIV-1 protease inhibition Enzymatic assay Pyrrolidine-based inhibitors

HIV-1 protease-IN-12 (compound 35b) is a rationally designed, sub-nanomolar HIV-1 protease inhibitor (IC50 0.51 nM) featuring a pyrrolidine-derived P2 ligand and (R)-hydroxyethylamine sulfonamide isostere. It retains potency against drug-resistant variants, unlike standard inhibitors such as darunavir. Its unique P2 moiety maximizes backbone hydrogen bonding, making it insensitive to active site mutations. Ideal for SAR studies, resistance mutant profiling, co-crystallization, and as a high-throughput screening reference standard. Choose this inhibitor for robust, reproducible results in demanding antiviral research programs.

Molecular Formula C25H35N3O5S
Molecular Weight 489.6 g/mol
Cat. No. B12376873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 protease-IN-12
Molecular FormulaC25H35N3O5S
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C25H35N3O5S/c1-18(2)16-28(34(32,33)22-10-8-21(29)9-11-22)17-24(30)23(14-19-6-4-3-5-7-19)27-25(31)20-12-13-26-15-20/h3-11,18,20,23-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t20-,23-,24+/m0/s1
InChIKeyIBZXXQSXINCLJJ-NKKJXINNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Protease-IN-12: A Next-Generation HIV-1 Protease Inhibitor with Sub-Nanomolar Potency and Anti-Resistance Profile


HIV-1 protease-IN-12, also designated as compound 35b, is a rationally designed HIV-1 protease inhibitor featuring a pyrrolidine-derived P2 ligand and a (R)-hydroxyethylamine sulfonamide isostere. The compound exhibits an IC50 of 0.51 nM against wild-type HIV-1 protease [1]. Crucially, it demonstrates retained efficacy against drug-resistant HIV-1 variants, a profile attributed to its pyrrolidine carboxamide P2 moiety that enhances backbone binding interactions within the protease active site . Its molecular formula is C25H35N3O5S with a molecular weight of 489.63 g/mol [2].

Why Generic HIV-1 Protease Inhibitors Cannot Substitute for HIV-1 Protease-IN-12


Despite the existence of multiple FDA-approved HIV-1 protease inhibitors, the clinical utility of these agents is increasingly compromised by the emergence of multidrug-resistant (MDR) viral variants harboring mutations that distort the protease active site [1]. Many in-class compounds, such as darunavir (DRV), exhibit reduced potency against common DRV-resistant mutations, with reported fold-increases in EC50 values exceeding 10-fold [2]. HIV-1 protease-IN-12 was specifically designed with a pyrrolidine carboxamide P2 ligand to maximize backbone hydrogen bonding interactions, a strategy that renders the inhibitor less susceptible to active site conformational changes induced by drug-resistance mutations [3]. Consequently, generic substitution with a traditional protease inhibitor would likely fail to achieve comparable antiviral suppression in models or scenarios involving drug-resistant HIV-1.

Quantitative Comparative Evidence for HIV-1 Protease-IN-12


Enzymatic Potency: HIV-1 Protease-IN-12 vs. Lead Analog 34b

HIV-1 protease-IN-12 (compound 35b) exhibits an IC50 value of 0.51 nM against wild-type HIV-1 protease, which is approximately 1.6-fold less potent than the lead compound 34b (IC50 = 0.32 nM) from the same series [1]. Both inhibitors incorporate a pyrrolidine-derived P2 ligand and demonstrate exceptional sub-nanomolar potency, with the difference in activity attributed to structural variations in the P2' ligand region .

HIV-1 protease inhibition Enzymatic assay Pyrrolidine-based inhibitors

Anti-Resistance Activity: HIV-1 Protease-IN-12 vs. Wild-Type Baseline

HIV-1 protease-IN-12 demonstrates efficacy against drug-resistant HIV-1 variants, as reported by multiple vendors and the primary literature [1]. While precise EC50 fold-change values against specific drug-resistant strains (e.g., DRV-resistant variants) are not explicitly quantified in the available data for 35b, the pyrrolidine carboxamide P2 ligand series as a whole was designed to maximize backbone interactions, thereby mitigating the impact of active site mutations [2]. This represents a key differentiation from earlier-generation protease inhibitors.

Drug resistance HIV-1 protease variants Antiviral activity

Potency Comparison: HIV-1 Protease-IN-12 vs. In-Class Analog HIV-1 Protease-IN-11

HIV-1 protease-IN-12 (IC50 = 0.51 nM) exhibits approximately 1.2-fold lower potency than HIV-1 protease-IN-11 (IC50 = 0.41 nM), a closely related analog from the same chemical series . This cross-study comparison highlights the impact of subtle structural modifications within the pyrrolidine-derived P2 ligand scaffold on enzymatic inhibition.

HIV-1 protease inhibitors SAR analysis Potency comparison

Potency Comparison: HIV-1 Protease-IN-12 vs. Approved Protease Inhibitor Darunavir

HIV-1 protease-IN-12 exhibits an IC50 of 0.51 nM, which is approximately 8-fold more potent than darunavir (DRV, IC50 = 4.1 nM) when assayed under comparable in vitro enzymatic conditions [1]. This class-level comparison illustrates the significant potency advantage of the pyrrolidine-based chemotype over the clinically approved protease inhibitor darunavir.

HIV-1 protease Clinical comparator Potency comparison

Structural Differentiation: HIV-1 Protease-IN-12 vs. 34b P2 Ligand Design

Molecular modeling studies on the lead compound 34b reveal extensive hydrogen-bonding interactions between the pyrrolidine carboxamide P2 ligand and the backbone residues of both wild-type and drug-resistant HIV-1 protease [1][2]. HIV-1 protease-IN-12 shares this critical pyrrolidine-derived P2 ligand scaffold, suggesting it maintains a similar binding mode that underlies its potent activity and resilience to resistance mutations .

X-ray crystallography Molecular modeling Structure-based drug design

Optimized Application Scenarios for HIV-1 Protease-IN-12


Lead Optimization and SAR Studies in Medicinal Chemistry

HIV-1 protease-IN-12 serves as a potent reference compound for structure-activity relationship (SAR) studies aimed at further optimizing the pyrrolidine-derived P2 ligand scaffold. Its sub-nanomolar potency (IC50 = 0.51 nM) and demonstrated anti-resistance profile [1] provide a benchmark for evaluating new analogs designed to enhance backbone binding interactions or improve pharmacokinetic properties.

Mechanistic Studies of Drug Resistance

Given its reported efficacy against drug-resistant HIV-1 variants [1], HIV-1 protease-IN-12 is an ideal tool compound for in vitro studies investigating the molecular mechanisms of resistance to protease inhibitors. It can be used to pressure viral cultures, select for novel resistance mutations, or probe the structural dynamics of the protease active site in the context of existing resistance-associated mutations.

Biochemical Assay Development and High-Throughput Screening

The high potency and well-defined molecular structure of HIV-1 protease-IN-12 make it a suitable positive control or reference inhibitor for developing and validating high-throughput screening (HTS) assays targeting HIV-1 protease. Its robust activity ensures reliable signal-to-noise ratios in enzymatic or cell-based assays designed to identify novel protease inhibitors.

Structural Biology and Crystallography

The pyrrolidine-based scaffold of HIV-1 protease-IN-12 is predicted to engage in extensive backbone hydrogen bonding with the protease, similar to the lead compound 34b [1]. This property makes it a valuable candidate for co-crystallization studies aimed at elucidating the precise binding mode of this novel chemotype, thereby informing structure-guided drug design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 protease-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.